ETHYL 2-[5-(4-CHLOROPHENYL)FURAN-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 2-[5-(4-CHLOROPHENYL)FURAN-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a combination of furan, benzothiophene, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[5-(4-CHLOROPHENYL)FURAN-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Benzothiophene Ring: The benzothiophene ring is synthesized through cyclization reactions involving sulfur-containing precursors.
Coupling Reactions: The final compound is formed by coupling the furan, chlorophenyl, and benzothiophene intermediates under specific conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[5-(4-CHLOROPHENYL)FURAN-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
ETHYL 2-[5-(4-CHLOROPHENYL)FURAN-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Materials Science: Its complex structure makes it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of ETHYL 2-[5-(4-CHLOROPHENYL)FURAN-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-({[5-(4-chlorophenyl)furan-2-yl]carbonyl}amino)-acetic acid: This compound shares the furan and chlorophenyl groups but lacks the benzothiophene ring.
Ethyl 2-({[5-(4-chlorophenyl)furan-2-yl]carbonyl}amino)-benzoate: Similar structure but with a benzoate group instead of the benzothiophene ring.
Uniqueness
ETHYL 2-[5-(4-CHLOROPHENYL)FURAN-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to the presence of the benzothiophene ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H20ClNO4S |
---|---|
Molecular Weight |
429.9g/mol |
IUPAC Name |
ethyl 2-[[5-(4-chlorophenyl)furan-2-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C22H20ClNO4S/c1-2-27-22(26)19-15-5-3-4-6-18(15)29-21(19)24-20(25)17-12-11-16(28-17)13-7-9-14(23)10-8-13/h7-12H,2-6H2,1H3,(H,24,25) |
InChI Key |
XTCMTLGCLKRNRS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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